molecular formula C17H15N5O3S B3507308 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzodioxol-5-ylacetamide

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzodioxol-5-ylacetamide

Cat. No.: B3507308
M. Wt: 369.4 g/mol
InChI Key: CRSJAIFWVRTMPP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl group at position 3. A thioether (-S-) linkage connects the triazole moiety to an acetamide group, which is further substituted with a 1,3-benzodioxol-5-yl (piperonyl) group. This combination of heterocyclic and aromatic systems confers unique physicochemical properties, including enhanced bioavailability and target specificity .

Molecular Formula: C₁₉H₁₆N₆O₃S
Molecular Weight: 424.44 g/mol
Key Functional Groups:

  • 1,2,4-Triazole ring (with amino and phenyl substituents)
  • Thioether bridge
  • Acetamide linked to a 1,3-benzodioxole (electron-rich aromatic system)
  • Antimicrobial Activity: The thioether and triazole groups disrupt microbial cell wall synthesis .
  • Anticancer Activity: The benzodioxole moiety may intercalate DNA or inhibit topoisomerases, as seen in structurally related compounds .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c18-22-16(11-4-2-1-3-5-11)20-21-17(22)26-9-15(23)19-12-6-7-13-14(8-12)25-10-24-13/h1-8H,9-10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSJAIFWVRTMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzodioxol-5-ylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with phenylhydrazine.

    Thioether Formation: The triazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 1,3-benzodioxole-5-ylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves:

  • Inhibition of cell wall synthesis.
  • Disruption of metabolic pathways.

A study highlighted the synthesis of novel triazole derivatives that exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including HCT-116 (colon carcinoma) and T47D (breast cancer). Key findings include:

  • Significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanisms proposed include induction of apoptosis and disruption of cell cycle progression.

A notable case study indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Neuropharmacological Effects

Emerging research suggests that this compound may possess neuropharmacological properties. In animal models:

  • It has been tested for anxiolytic and antidepressant activities.
  • Behavioral tests showed significant improvements in anxiety-like behaviors compared to control groups.

These findings point towards its potential use in treating anxiety and depression .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide typically involves multi-step reactions starting from simpler precursors. The structural features that enhance its biological activity include:

  • The presence of the triazole ring which is crucial for enzyme binding.
  • The thioether group that enhances lipophilicity, facilitating cellular penetration.

Case Study 1: Anticancer Evaluation

A study assessed the anticancer activity of related triazole derivatives against various cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rodents, the compound was administered to evaluate its effects on anxiety and depression-like behaviors. Results showed significant improvements in both anxiety and depressive symptoms compared to control groups .

Case Study 3: Antimicrobial Screening

A series of derivatives were synthesized and screened for antimicrobial activity against various pathogens. Modifications to side chains significantly affected potency, highlighting the importance of structure in determining biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEfficacy against Gram-positive/negative bacteria
AnticancerCytotoxicity towards cancer cell lines
NeuropharmacologicalAnxiolytic effects in animal models

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzodioxol-5-ylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the benzodioxole moiety may enhance binding affinity through additional interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound’s activity and selectivity are influenced by substituent variations on the triazole ring and the acetamide-linked aromatic group. Below is a comparative analysis with key analogs:

Compound Name Structural Features Biological Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound
2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzodioxol-5-ylacetamide
1,3-Benzodioxole, phenyl-triazole, thioether Broad-spectrum antimicrobial, anticancer (DNA intercalation) Not reported (in vitro studies ongoing)
2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 2-Methoxyphenyl on triazole, dihydrobenzodioxin acetamide Enhanced antifungal activity due to electron-donating methoxy group EC₅₀ = 1.2 µM (Candida albicans)
2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide Dichlorophenyl acetamide Potent anticancer activity (apoptosis induction) IC₅₀ = 4.5 µM (MCF-7 cells)
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) Pyridyl substituent on triazole, 3-methylphenyl acetamide Anti-inflammatory (COX-2 inhibition) 1.28× more active than diclofenac
N-(4-Acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide Acetamidophenyl group Dual antimicrobial (Gram-positive bacteria) and antidiabetic (α-glucosidase inhibition) MIC = 8 µg/mL (Staphylococcus aureus)

Key Findings:

Substituent Effects on Bioactivity :

  • Electron-Donating Groups (e.g., methoxy in ): Enhance antifungal activity by improving membrane penetration.
  • Halogenated Aromatics (e.g., dichlorophenyl in ): Increase anticancer potency via hydrophobic interactions with DNA.
  • Heteroaromatic Substituents (e.g., pyridyl in ): Boost anti-inflammatory activity by targeting COX-2 selectively.

Pharmacokinetic Advantages :

  • The 1,3-benzodioxole group in the target compound improves metabolic stability compared to simpler phenyl analogs, reducing hepatic clearance .

Mechanistic Insights: Antimicrobial Action: Thioether-linked triazoles disrupt microbial thioredoxin reductase, a mechanism absent in non-thiolated analogs . Anticancer Activity: Chlorinated derivatives (e.g., ) show higher apoptosis induction than non-halogenated versions, likely due to increased electrophilicity.

Biological Activity

The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzodioxol-5-ylacetamide is a synthetic derivative that combines a triazole moiety with a benzodioxole structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Understanding its biological activity can pave the way for new therapeutic agents.

  • Molecular Formula : C19H21N5OS
  • Molecular Weight : 367.47 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for its role in antifungal and anticancer activities.
  • Benzodioxole Group : Associated with various pharmacological effects, including anti-inflammatory and analgesic properties.

Antifungal Activity

Research indicates that compounds with triazole rings exhibit significant antifungal properties. In a study involving various triazole derivatives, it was found that certain modifications led to enhanced activity against fungal strains, suggesting that the incorporation of the triazole moiety in this compound could similarly enhance antifungal efficacy .

Antitumor Activity

Compounds similar to this compound have been evaluated for their antitumor potential. In vitro studies demonstrated that triazole derivatives could inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways such as the BRAF(V600E) and EGFR signaling pathways .

Anti-inflammatory Properties

The benzodioxole component is noted for its anti-inflammatory effects. Studies have shown that derivatives containing this structure can reduce inflammation markers in various models of inflammation . The combination of both structural elements in this compound may provide a synergistic effect on inflammation reduction.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Variations : Alterations in the phenyl groups or the acetamide portion can significantly influence potency.
  • Linker Length and Composition : The nature of the sulfur linkage appears to affect the bioavailability and interaction with target proteins .

Case Studies

  • Antitumor Efficacy : A recent study evaluated several triazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. Compounds similar to our target showed promising results in reducing cell viability when used in combination with standard chemotherapy agents like doxorubicin, suggesting potential for combination therapies .
  • Antifungal Screening : A library of triazole compounds was screened against various fungal pathogens. The results indicated that compounds with similar structures had over 90% inhibition against Mycobacterium growth, highlighting their potential as new antifungal agents .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common method involves reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under reflux in ethanol with aqueous KOH as a catalyst. The reaction is monitored via TLC, and the product is isolated by precipitation, followed by recrystallization from ethanol . Characterization includes melting point determination, IR (to confirm thioether and amide bonds), and NMR (to verify aromatic and acetamide protons) .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • IR spectroscopy : Peaks at ~3200–3400 cm⁻¹ (N-H stretching in amino and amide groups) and ~1650 cm⁻¹ (C=O in acetamide).
  • ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), benzodioxol protons (δ 5.9–6.1 ppm), and acetamide methylene (δ ~3.8 ppm).
  • ¹³C NMR : Carbonyl carbons (δ ~170 ppm) and triazole/benzodioxol carbons (δ 100–160 ppm). Elemental analysis (C, H, N, S) is used to confirm purity .

Q. What biological assays are used to evaluate its activity?

Common assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli, and C. albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition : Kinase or protease inhibition assays with spectrophotometric readouts .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
  • Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts can accelerate nucleophilic substitution .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity . Contradictions in yield data (e.g., ethanol vs. DMF) should be resolved via Design of Experiments (DoE) to identify critical parameters .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from tautomerism (e.g., thione-thiol equilibria) or solvent effects. Solutions include:

  • Variable-temperature NMR : To observe tautomeric shifts in DMSO-d₆ .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and assign NMR peaks .
  • X-ray crystallography : Definitive structural confirmation .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., EGFR kinase). The triazole and benzodioxol moieties often form hydrogen bonds with active-site residues .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial activity .

Q. How can derivatives be designed to enhance biological activity?

  • Bioisosteric replacement : Substitute the benzodioxol group with indole or thiophene for improved lipophilicity .
  • Mannich base formation : Introduce N-methylpiperazine substituents to enhance blood-brain barrier penetration .
  • Hybridization : Link the triazole-thioacetamide scaffold to known pharmacophores (e.g., fluoroquinolones) .

Q. How does thione-thiol tautomerism affect the compound’s stability and bioactivity?

The equilibrium between thione (C=S) and thiol (SH) forms influences solubility and target binding. Techniques to study this include:

  • UV-Vis spectroscopy : Monitor tautomer ratios in solvents of varying polarity .
  • Mass spectrometry : Detect dominant tautomers via gas-phase ionization . Thiol-dominated species may exhibit higher reactivity but lower metabolic stability .

Q. How can in vitro and in vivo efficacy discrepancies be addressed?

  • Metabolic profiling : Use liver microsomes to identify degradation products (e.g., oxidation of the triazole ring) .
  • Prodrug design : Mask the thiol group with acetyl or PEGylated moieties to enhance bioavailability .
  • Pharmacokinetic studies : Compare plasma concentration-time curves in rodent models to refine dosing regimens .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzodioxol-5-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzodioxol-5-ylacetamide

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